6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
CAS No.: 106847-76-1
Cat. No.: VC20741617
Molecular Formula: C17H33N3
Molecular Weight: 279.5 g/mol
* For research use only. Not for human or veterinary use.
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene - 106847-76-1](/images/no_structure.jpg)
CAS No. | 106847-76-1 |
---|---|
Molecular Formula | C17H33N3 |
Molecular Weight | 279.5 g/mol |
IUPAC Name | N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine |
Standard InChI | InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3 |
Standard InChI Key | MGKYTFDYDXZTEM-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)C1CCCCN2C1=NCCC2 |
Canonical SMILES | CCCCN(CCCC)C1CCCCN2C1=NCCC2 |
Chemical Structure and Properties
Molecular Identity and Structure
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is a bicyclic compound with the Chemical Abstracts Service (CAS) registry number 106847-76-1 . The molecular formula of this compound is C17H33N3, with a precise molecular weight of 279.46 g/mol . Structurally, it features a bicyclic framework incorporating nitrogen atoms within its rings, which contributes significantly to its distinctive chemical characteristics. The compound is derived from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with an additional dibutylamino group at the 6-position.
Physical Properties
The physical properties of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene are summarized in the following table:
The compound exists as a liquid at ambient temperature, displaying characteristic physical properties that influence its handling and application in various chemical processes. Its high boiling point indicates strong intermolecular forces, likely due to the presence of multiple nitrogen atoms capable of hydrogen bonding and dipole-dipole interactions.
Chemical Reactivity
The chemical reactivity of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is primarily determined by its bicyclic structure and the presence of three nitrogen atoms. These structural features contribute to its basicity and nucleophilicity, making it a valuable reagent in various organic transformations. The compound's reactivity profile shares similarities with its parent compound DBU, though the presence of the dibutylamino group introduces additional steric and electronic factors that modify its reactivity patterns .
Synthesis Methods
Synthetic Routes
The synthesis of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with dibutylamino groups or related reagents under controlled conditions . The reaction parameters, including temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product.
Purification Techniques
Following synthesis, the compound undergoes purification processes to ensure high purity for subsequent applications. Common purification techniques include recrystallization from suitable solvents or column chromatography using appropriate stationary and mobile phases. The purification strategy is typically determined by the scale of production and the required purity specifications for the intended application.
Applications in Chemical Synthesis
Accelerator for Polymerization Reactions
One of the primary applications of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene is as an accelerator for polymerization reactions . The compound's ability to function as a strong base facilitates the initiation and propagation steps in various polymerization processes, including addition and condensation polymerization reactions. Its effectiveness in catalyzing polymerization reactions stems from its ability to stabilize reaction intermediates and facilitate proton transfer processes.
Comparative Activity with Related Compounds
The relationship between 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene and DBU provides a basis for understanding its potential applications. DBU has been extensively studied and is recognized as a sterically hindered non-nucleophilic base widely used in organic synthesis, particularly in dehydrohalogenation reactions . Recently, research has shown that DBU can also function as an effective nucleophilic base, participating in reactions with α,β-unsaturated systems to form ε-caprolactam derivatives . The structural modifications in 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene, specifically the addition of the dibutylamino group, likely introduce unique reactivity patterns that differentiate it from DBU.
Structural Analogs and Related Compounds
Relationship with DBU
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is structurally related to 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene, serving as its parent compound. DBU is a recognized sterically hindered non-nucleophilic base with applications in organic synthesis, particularly in dehydrohalogenation reactions . The addition of the dibutylamino group in 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene modifies the electronic and steric properties of the base, potentially influencing its reactivity and selectivity in various chemical transformations.
Research Perspectives and Future Directions
Current Research Status
The current research status of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene, based on the provided search results, appears to be somewhat limited compared to its parent compound DBU. While DBU has been extensively studied and its applications in various reactions, including the Baylis-Hillman reaction and the conversion of nitroalkanes to aldehydes or ketones, are well-documented , specific research focusing on 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene appears less prevalent.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume